molecular formula C18H16Cl2N2O3S3 B3004495 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide CAS No. 941987-06-0

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B3004495
CAS No.: 941987-06-0
M. Wt: 475.42
InChI Key: VHVYHRMGMJPLOS-UHFFFAOYSA-N
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Description

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide is a synthetic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the 2,5-dichlorothiophen-3-yl group. The final step involves the tosylation of the butanamide moiety. Common reagents used in these reactions include thionyl chloride, tosyl chloride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems and real-time monitoring ensures consistent quality and efficiency. The scalability of the synthetic route is crucial for meeting the demands of research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines or thiols; reactions often require catalysts or elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)acetamide
  • N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)isobutyramide
  • N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Uniqueness

Compared to similar compounds, N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide stands out due to its unique combination of the thiazole ring and tosyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3S3/c1-11-4-6-12(7-5-11)28(24,25)8-2-3-16(23)22-18-21-14(10-26-18)13-9-15(19)27-17(13)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVYHRMGMJPLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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